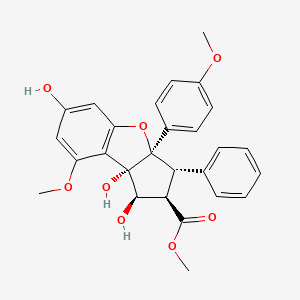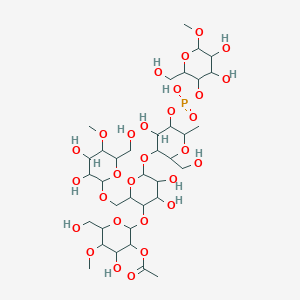![molecular formula C7H4ClIN2 B1593313 5-Chlor-3-iod-1H-pyrrolo[2,3-b]pyridin CAS No. 900514-08-1](/img/structure/B1593313.png)
5-Chlor-3-iod-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CIP) is a heterocyclic compound that has been studied for its potential applications in organic synthesis and for its biochemical and physiological effects. CIP is a member of the pyridine family, which consists of five-membered heterocyclic compounds with a nitrogen atom at the center and a ring of carbon and hydrogen atoms. CIP has a unique structure, with an iodine atom at the 3-position and a chlorine atom at the 5-position. Due to its versatile structure, CIP has been used in a variety of synthesis and research applications.
Wissenschaftliche Forschungsanwendungen
FGFR4-Inhibitoren
“5-Chlor-3-iod-1H-pyrrolo[2,3-b]pyridin” Derivate wurden als FGFR4-Inhibitoren mit potenter antiproliferativer Aktivität gegen Hep3B-Zellen entwickelt . FGFR4 ist ein Mitglied der Fibroblastenwachstumsfaktor-Rezeptor-Familie, und seine Inhibition kann bei der Behandlung verschiedener Krebsarten von Vorteil sein.
Humanes Neutrophile Elastase (HNE)-Inhibitoren
Diese Verbindung wurde auch als neues Gerüst in der Forschung verwendet, die auf humane neutrophile Elastase (HNE) abzielt . HNE ist eine Serinprotease, die am Fortschreiten von entzündlichen Erkrankungen beteiligt ist, und ihre Inhibition kann zur Behandlung dieser Erkrankungen beitragen.
Antitumoraktivität
Kürzliche Studien haben gezeigt, dass “1H-pyrrolo[2,3-b]pyridin” Analoga, zu denen auch “this compound” gehören, eine inhibitorische Aktivität gegen verschiedene Krebszelllinien aufweisen . Dies deutet auf potenzielle Anwendungen in der Krebstherapie hin.
Kinase-Inhibition
Derivate von “5H-pyrrolo[2,3-b]pyridin” haben Aktivität in der Kinase-Inhibition gezeigt . Kinasen sind Enzyme, die eine Schlüsselrolle bei zellulären Prozessen wie der Signaltransduktion spielen, und ihre Inhibition kann bei der Behandlung von Krankheiten wie Krebs nützlich sein.
Behandlung des Tenosynovialen Riesenzelltumors (TGCT)
Pexidartinib, ein Kinase-Inhibitor-Medikament, das zur Behandlung von symptomatischem Tenosynovialem Riesenzelltumor (TGCT), einer seltenen Art von Gelenktumor, verwendet wird, enthält eine “1H-pyrrolo[2,3-b]pyridin”-Einheit . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Entwicklung ähnlicher Medikamente eingesetzt werden könnte.
Antibakterielle, Antimykotische und Antivirale Aktivitäten
Obwohl es nicht direkt mit “this compound” zusammenhängt, ist es erwähnenswert, dass Pyrrolopyrazinderivate, die eine ähnliche Struktur aufweisen, antibakterielle, antimykotische und antivirale Aktivitäten gezeigt haben . Dies deutet auf potenzielle Anwendungen von “this compound” bei der Entwicklung neuer antimikrobieller und antiviraler Mittel hin.
Eigenschaften
IUPAC Name |
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOGEVTAZHIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640109 | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900514-08-1 | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900514-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















